D-erythro-Ritalinic Acid
Vue d'ensemble
Description
D-erythro-Ritalinic Acid is a substituted phenethylamine and an inactive major metabolite of the psychostimulant drugs methylphenidate, dexmethylphenidate, and ethylphenidate . It is primarily formed through the hydrolysis of methylphenidate in the liver by the enzyme carboxylesterase 1 . This compound is significant in the pharmacokinetics of methylphenidate, as it is the main inactive urinary metabolite .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of D-erythro-Ritalinic Acid typically involves the hydrolysis of methylphenidate. This process can be catalyzed by carboxylesterase 1, which is highly expressed in the liver . The hydrolysis reaction involves the cleavage of the ester bond in methylphenidate, resulting in the formation of this compound and methanol .
Industrial Production Methods: Industrial production of this compound often involves the use of novel organic salts as intermediates. One such method includes the treatment of the free acid with various acids such as hydrochloric acid, hydrobromic acid, phosphoric acid, oxalic acid, malic acid, malonic acid, and citric acid . This process ensures the efficient production of this compound in large quantities.
Analyse Des Réactions Chimiques
Types of Reactions: D-erythro-Ritalinic Acid undergoes several chemical reactions, including:
Hydrolysis: The primary reaction where methylphenidate is hydrolyzed to form this compound.
Oxidation and Reduction: These reactions are less common but can occur under specific conditions.
Substitution: This reaction can occur when this compound reacts with other chemical compounds to form derivatives.
Common Reagents and Conditions:
Hydrolysis: Catalyzed by carboxylesterase 1 in the liver.
Oxidation and Reduction: Typically involve oxidizing or reducing agents under controlled conditions.
Substitution: Requires specific reagents that can facilitate the substitution reaction.
Major Products Formed: The major product formed from the hydrolysis of methylphenidate is this compound . Other reactions may produce various derivatives depending on the reagents and conditions used.
Applications De Recherche Scientifique
D-erythro-Ritalinic Acid has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of methylphenidate and its analogues.
Biology: Studied for its role in the metabolism of methylphenidate and its effects on the body.
Medicine: Investigated for its potential use in renal imaging as a radiolabeled compound.
Industry: Utilized in the production of specialty chemicals and research chemicals.
Mécanisme D'action
D-erythro-Ritalinic Acid is an inactive metabolite of methylphenidate. The primary mechanism involves the hydrolysis of methylphenidate by carboxylesterase 1, resulting in the formation of this compound . This compound does not exert significant pharmacological effects but is crucial in understanding the metabolism and pharmacokinetics of methylphenidate .
Comparaison Avec Des Composés Similaires
Methylphenidate: The parent compound from which D-erythro-Ritalinic Acid is derived.
Dexmethylphenidate: Another psychostimulant that also metabolizes to this compound.
Ethylphenidate: A derivative of methylphenidate that undergoes similar metabolic pathways.
Uniqueness: this compound is unique due to its role as the primary inactive metabolite of methylphenidate. Unlike its parent compound, it does not exhibit significant pharmacological activity but is essential for understanding the drug’s metabolism and potential toxicological effects .
Activité Biologique
D-erythro-Ritalinic Acid (DERA) is a significant metabolite of methylphenidate, primarily recognized for its role in the treatment of Attention Deficit Hyperactivity Disorder (ADHD). This article explores the biological activity of DERA, including its pharmacokinetics, mechanisms of action, and therapeutic implications.
Chemical Structure : DERA is a substituted phenethylamine with the molecular formula and a molar mass of approximately 219.284 g/mol .
Metabolism : When methylphenidate is administered, it undergoes extensive metabolism in the liver, primarily through hydrolysis catalyzed by carboxylesterase 1 (CES1), resulting in the formation of DERA. This metabolic pathway is crucial as it influences the pharmacological effects and therapeutic outcomes associated with methylphenidate .
Pharmacokinetics
A study assessed the pharmacokinetic profiles of DERA and its parent compound, methylphenidate. Key findings include:
- Concentration Ratios : D-threo-Ritalinic acid concentrations were found to be significantly higher than those of D-threo-methylphenidate, with average ratios ranging from 6 to 126 times higher in plasma samples collected over 24 hours post-administration .
- Biphasic Profiles : The pharmacokinetic profile of D-threo-methylphenidate exhibited biphasic characteristics, which were mirrored by DERA concentrations in oral fluid, suggesting potential for monitoring adherence to ADHD treatment through non-invasive methods .
DERA's biological activity is primarily linked to its interaction with the central nervous system (CNS). It is believed to modulate neurotransmitter levels, particularly dopamine and norepinephrine, which are critical for attention and behavioral regulation. The mechanism involves:
- Dopamine Transporter Inhibition : Like methylphenidate, DERA may inhibit the reuptake of dopamine by blocking the dopamine transporter (DAT), thereby increasing extracellular dopamine levels. This action is essential for its stimulant effects .
- Enantioselectivity : Research indicates that while both enantiomers of methylphenidate have pharmacological effects, D-threo-Ritalinic acid exhibits less potency compared to its parent compound. However, it still contributes to the overall therapeutic efficacy observed in ADHD treatment .
Case Studies and Clinical Implications
Several studies have highlighted the clinical relevance of DERA:
- ADHD Treatment Efficacy : Clinical trials demonstrate that patients receiving methylphenidate show significant improvements in ADHD symptoms, attributed partly to the presence of DERA as a metabolite. The ratio of DERA to methylphenidate in plasma has been correlated with therapeutic outcomes .
- Monitoring Drug Levels : The ability to measure DERA levels in alternative matrices such as oral fluid suggests a promising approach for assessing medication adherence in clinical settings. This could enhance patient management strategies for those on methylphenidate therapy .
Data Summary
The following table summarizes key findings related to the biological activity and pharmacokinetics of this compound:
Parameter | Findings |
---|---|
Molecular Formula | C₁₃H₁₇NO₂ |
Molar Mass | 219.284 g/mol |
Metabolic Pathway | Hydrolysis by CES1 from methylphenidate |
Plasma Concentration Ratio | D-threo-Ritalinic acid: 6-126 times higher than D-threo-methylphenidate |
Mechanism of Action | Inhibition of dopamine transporter |
Clinical Relevance | Correlates with ADHD symptom improvement |
Propriétés
IUPAC Name |
(2S)-2-phenyl-2-[(2R)-piperidin-2-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c15-13(16)12(10-6-2-1-3-7-10)11-8-4-5-9-14-11/h1-3,6-7,11-12,14H,4-5,8-9H2,(H,15,16)/t11-,12+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INGSNVSERUZOAK-NEPJUHHUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C(C2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN[C@H](C1)[C@H](C2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.